molecular formula C4H4N2O4 B12969690 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid

2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid

Cat. No.: B12969690
M. Wt: 144.09 g/mol
InChI Key: VCRSIFFTJAPGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid is a high-purity chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features the 1,3,4-oxadiazole heterocycle, a privileged scaffold renowned for its significant role in drug discovery due to its favorable metabolic stability and ability to engage in hydrogen bonding . The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and carboxamides, making it an invaluable tool for modulating the physicochemical properties of lead compounds, such as enhancing their lipophilicity and solubility profiles . Researchers utilize this acetic acid-functionalized oxadiazole derivative as a key synthetic intermediate for the construction of novel molecular entities. The 1,3,4-oxadiazole core is present in several clinically used drugs and is the subject of intense investigation for its broad spectrum of pharmacological activities . Scientific studies have demonstrated that compounds based on the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties by targeting crucial biological pathways, including the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, this scaffold is frequently incorporated into molecules designed for antimicrobial, anti-inflammatory, anticonvulsant, and anti-HIV evaluation . The structural motif of linking the oxadiazole ring to other pharmacophores via the acetic acid side chain is a proven strategy to develop potent bioactive molecules, as evidenced by its use in the design of tubulin inhibitors like IMC-038525 . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2-(1,3,4-oxadiazol-2-yloxy)acetic acid

InChI

InChI=1S/C4H4N2O4/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8)

InChI Key

VCRSIFFTJAPGJC-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclodehydration of Acylhydrazides

  • Acylhydrazides are prepared by reacting carboxylic acid derivatives with hydrazine or hydrazide salts.
  • Cyclodehydration agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) are used to promote ring closure.
  • This method yields 2,5-disubstituted 1,3,4-oxadiazoles with high efficiency and is adaptable to various substituents on the hydrazide precursor.

Oxidative Cyclization of Thiosemicarbazides or Semicarbazides

  • Thiosemicarbazides or semicarbazides can be cyclized oxidatively to form 2-amino-1,3,4-oxadiazoles.
  • Oxidizing agents such as iodine (I2), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or hypervalent iodine reagents facilitate desulfurization and ring formation.
  • This approach is noted for high yields (up to 97%) and mild reaction conditions.

One-Pot Synthesis Using Coupling Reagents

  • One-pot methods employ coupling reagents like propanephosphonic anhydride (T3P) to condense acylhydrazides with isocyanates or aldehydes, followed by cyclization.
  • These methods are eco-friendly, operate under mild conditions, and minimize epimerization, making them suitable for sensitive substrates.

Specific Preparation of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic Acid

The target compound features an oxadiazole ring linked via an oxygen atom to an acetic acid moiety. The preparation typically involves:

Synthesis of Oxyacetic Acid Hydrazide Precursors

  • The oxyacetic acid moiety is introduced by preparing hydroxy-substituted acetic acid derivatives, such as hydroxyacetic acid esters or halogenated acetic acid derivatives.
  • For example, ethyl bromoacetate can be reacted with phenolic compounds (e.g., 1- or 2-naphthol) in the presence of potassium carbonate to form aryloxyacetates.
  • Subsequent hydrazinolysis of these esters with hydrazine hydrate in ethanol yields the corresponding aryloxyacetic acid hydrazides.

Cyclization to Form the 1,3,4-Oxadiazole Ring

  • The aryloxyacetic acid hydrazides undergo cyclization with carbon disulfide or other cyclodehydrating agents to form 1,3,4-oxadiazole-2-thiones or directly the oxadiazole ring.
  • Alternatively, reaction with cyanogen bromide in alkaline medium can yield 2-amino-1,3,4-oxadiazole derivatives.
  • The cyclization step can be promoted by heating under reflux or microwave irradiation to improve yield and reduce reaction time.

Oxidative Cyclization and Ring Closure

  • Oxidative cyclization methods using iodine or other oxidants can be employed to convert hydrazide intermediates into the oxadiazole ring.
  • Photo-catalytic methods using visible light and eosin-Y as a catalyst have been reported for rapid and high-yielding synthesis of substituted oxadiazoles, which could be adapted for the oxyacetic acid derivative.

Representative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Notes
Cyclodehydration with POCl3 Acylhydrazide + POCl3, reflux 70-90 High yield, suitable for various substituents
Oxidative Cyclization with I2 Thiosemicarbazide + I2, alkaline medium Up to 97 Mild conditions, high selectivity
One-pot synthesis with T3P Acylhydrazide + isocyanate + T3P, mild temp 75-90 Eco-friendly, minimal epimerization
Microwave-assisted esterification Phenol + ethyl bromoacetate + K2CO3, microwave 60-80 Rapid reaction, good yield
Hydrazinolysis Ester + hydrazine hydrate, reflux in ethanol 80-90 Efficient conversion to hydrazide
Photo-catalytic oxidation Semicarbazone + eosin-Y + visible light + O2 90-95 Rapid, environmentally benign

Detailed Research Findings

  • Santhosh et al. demonstrated efficient one-pot synthesis of 2-amino-1,3,4-oxadiazoles using coupling reagents and mild conditions, which can be adapted for oxyacetic acid derivatives.
  • Sahin et al. reported the synthesis of naphthyloxyacetic acid hydrazides via esterification of naphthol with ethyl bromoacetate followed by hydrazinolysis, a method translatable to other phenoxyacetic acid hydrazides.
  • Photocatalytic oxidative cyclization using eosin-Y under visible light provides a green and rapid method for oxadiazole ring formation, potentially applicable to this compound synthesis.
  • Microwave-assisted synthesis accelerates esterification and hydrazide formation steps, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives based on substitutions on the oxadiazole ring, linker groups, and appended functional moieties. Key examples include:

2.1. Substituent Variations on the Oxadiazole Ring
  • 2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic acid (13): Structure: Features a 2,4-dichlorophenyl substituent on the oxadiazole and a thioether (-S-) linker instead of an ether (-O-). The dichlorophenyl group provides electron-withdrawing effects, stabilizing the oxadiazole ring and improving binding to hydrophobic enzyme pockets. Activity: Demonstrated potent inhibitory activity against Rho/Myocardin-related transcription factors (IC₅₀ < 1 µM) .
  • 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid :

    • Structure : Substituted with a 4-methoxyphenyl group on the oxadiazole.
    • Properties : The methoxy group is electron-donating, altering the electronic profile of the oxadiazole. This may reduce ring stability but improve solubility due to increased polarity.
    • Applications : Used in drug discovery for antiviral and antimicrobial studies, leveraging its balanced lipophilicity (LogP ~1.5) .
2.2. Linker Modifications
  • cis-4-{3-Fluoro-4-[({5-[(4-Fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenoxy}cyclohexanecarboxylic acid (iB): Structure: Contains a carbonyl-amide linker and a cyclohexane-carboxylic acid group. Activity: Acts as a diacylglycerol acyltransferase 1 (DGAT1) inhibitor, with the rigid cyclohexane ring enhancing conformational stability for target binding .
  • 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid :

    • Structure : Ethyl substituent on the oxadiazole and a sulfanyl (-S-) linker.
    • Safety Profile : Classified as hazardous (GHS07) due to acute toxicity (oral LD₅₀ = 300 mg/kg in rats), highlighting the impact of sulfur-containing linkers on toxicity .
2.3. Functional Group Replacements
  • N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide :
    • Structure : Replaces the acetic acid with an acetamide group and introduces an indole moiety.
    • Activity : Exhibits anticancer activity (IC₅₀ = 2.46 µg/mL against Hep-G2 liver cancer cells), emphasizing the role of aromatic appendages in enhancing cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.